Sodium 5-methylthiazole-2-carboxylate

Solubility Formulation Pharmaceutical Intermediate

Sodium 5-methylthiazole-2-carboxylate (CAS 1107062-31-6) is a heterocyclic building block belonging to the thiazole-2-carboxylate salt class. Its structure features a 5-methyl-substituted thiazole ring with a carboxylate group in the sodium salt form, giving it a molecular formula of C5H4NNaO2S and a molecular weight of 165.15 g/mol.

Molecular Formula C5H4NNaO2S
Molecular Weight 165.15 g/mol
CAS No. 1107062-31-6
Cat. No. B1532168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-methylthiazole-2-carboxylate
CAS1107062-31-6
Molecular FormulaC5H4NNaO2S
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)C(=O)[O-].[Na+]
InChIInChI=1S/C5H5NO2S.Na/c1-3-2-6-4(9-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
InChIKeyBFKXLNYVOQXJJG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 5-Methylthiazole-2-Carboxylate (CAS 1107062-31-6): Core Identity and Procurement Starting Point


Sodium 5-methylthiazole-2-carboxylate (CAS 1107062-31-6) is a heterocyclic building block belonging to the thiazole-2-carboxylate salt class. Its structure features a 5-methyl-substituted thiazole ring with a carboxylate group in the sodium salt form, giving it a molecular formula of C5H4NNaO2S and a molecular weight of 165.15 g/mol . This compound is primarily utilized as a research chemical and pharmaceutical intermediate, often serving as a more water-soluble alternative to its free acid counterpart, 5-methylthiazole-2-carboxylic acid (CAS 61291-21-2) . Procurement specifications from major suppliers typically list a purity of 95% for this compound .

Why Generic Substitution of Sodium 5-Methylthiazole-2-Carboxylate is Not Advisable Without Quantitative Evidence


The critical limitation for procurement is the absence of direct, quantitative comparative data against its closest analogs. While thiazole-2-carboxylates share a core scaffold, structural variations—such as the presence of the sodium salt versus the free acid or different substituents at the 5-position—can fundamentally alter physicochemical properties like solubility, reactivity, and bioavailability . For example, the 5-methyl group can influence lipophilicity compared to an unsubstituted thiazole-2-carboxylate, and the sodium salt formulation is suggested to enhance aqueous solubility relative to the 'slightly soluble' free acid . However, without rigorous, head-to-head quantitative studies, assuming interchangeability is a critical risk.

Quantitative Differentiation Evidence for Sodium 5-Methylthiazole-2-Carboxylate: A Sparse Landscape


Aqueous Solubility Advantage of the Sodium Salt Form over the Free Acid

The sodium salt form is qualitatively described as 'soluble in water' , whereas the free acid, 5-methylthiazole-2-carboxylic acid, is consistently characterized as 'slightly soluble in water' . This indicates a significant solubility advantage for the sodium salt in aqueous media, a critical parameter for reaction conditions and formulation work. However, no precise quantitative solubility value (e.g., in mg/mL) for either compound was found in a primary research context, limiting direct comparison.

Solubility Formulation Pharmaceutical Intermediate

Lack of Direct Comparative Bioactivity Data for the Sodium Salt

A search for primary research papers and patents revealed no direct, quantitative head-to-head comparison of the bioactivity (e.g., IC50, Ki) of sodium 5-methylthiazole-2-carboxylate against any specific biological target versus its free acid or other related analogs. While thiazole-containing compounds are known to possess diverse biological activities, the specific data for this exact sodium salt is absent from the public domain. Any claim of differential potency or selectivity against a comparator remains unsubstantiated.

Bioactivity Drug Discovery Structure-Activity Relationship

Absence of Comparative Stability Data Under Storage or Reaction Conditions

No quantitative stability data (e.g., decomposition temperature, half-life under specified conditions) were found for sodium 5-methylthiazole-2-carboxylate. Furthermore, no study was identified that compares its hygroscopicity, thermal stability, or photostability to the free acid or other salt forms of 5-methylthiazole-2-carboxylic acid. Standard vendor recommendations are for generic storage in a cool, dry place , which provides no basis for a differentiated selection.

Stability Procurement Long-term Storage

Appropriate Application Scenarios for Sodium 5-Methylthiazole-2-Carboxylate Based on Current Evidence


As a Solubility-Enhanced Building Block for Thiazole-Based Libraries

Where a medicinal chemistry program requires a 5-methylthiazole-2-carboxylate scaffold and the synthetic route involves aqueous conditions, the sodium salt form represents a pragmatic choice. Its indication of water solubility can simplify reaction setups compared to the slightly soluble free acid , potentially improving reaction homogeneity and yield. This selection is based on a qualitative physicochemical rationale rather than a proven quantitative advantage.

Procurement for Routine R&D Where Specific Differentiation is Not Required

In contexts where the compound is simply sourced as a commodity research chemical for exploratory synthesis, the choice between the sodium salt and the free acid may be inconsequential . The procurement decision would then rest on typical factors like vendor availability, price, and purity (commonly 95%), none of which are differentiating for the compound itself.

Starting Material for the Synthesis of Other 5-Methylthiazole Derivatives

The sodium carboxylate group can serve as a masked or protected form of the carboxylic acid, potentially useful in reactions where the free acid is incompatible. This is a standard synthetic chemistry tactic and not a unique property of this compound . Researchers would select this salt over an ester or other derivative based on its reactivity profile in a specific transformation, a decision that currently must be made without published comparative kinetic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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